![molecular formula C8H15N3O B1637328 (2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine CAS No. 886505-26-6](/img/structure/B1637328.png)
(2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine
Overview
Description
2-Methoxyethanol, also known as Ethylene glycol monomethyl ether or Methyl cellosolve, is an organic compound used mainly as a solvent . It is a clear, colorless liquid with an ether-like odor . It is notable for its ability to dissolve a variety of different types of chemical compounds and for its miscibility with water and other solvents .
Synthesis Analysis
A green synthetic route for a similar compound, (2-methoxyethyl) benzene, has been developed using solid base catalysts including MgO and Li/MgO (with different loadings of lithium) and dimethyl carbonate (DMC) as a methylating agent as well as a solvent . At optimum reaction conditions, 95% conversion of 2-phenyl ethanol with 98% selectivity of (2-methoxyethyl) benzene was achieved .Molecular Structure Analysis
The molecular structure of a similar compound, Ethanol, 2-methoxy-, acetate, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 118.1311 .Chemical Reactions Analysis
While specific chemical reactions involving “(2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine” are not available, tert-Amyl methyl ether (TAME), a related ether, is used as a fuel oxygenate . TAME derives from C5 distillation fractions of naphtha .Physical And Chemical Properties Analysis
2-Methoxyethanol is a colorless liquid with an ether-like odor . It has a density of 0.965 g/cm3, a melting point of -85 °C, and a boiling point of 124 to 125 °C . It is miscible with water .Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis of compounds related to (2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine, focusing on their potential as antiulcer agents. One study synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective agents for treating ulcers. Although none exhibited significant antisecretory activity, several showed promising cytoprotective properties in ethanol and HCl-induced ulcer models, highlighting a potential therapeutic application (Starrett et al., 1989).
Spin Crossover Complexes
Another area of application involves the synthesis of layered iron(II) spin crossover complexes constructed by NH⋯Br− hydrogen bonds. These complexes, incorporating similar structural motifs to this compound, exhibit a wide thermal hysteresis and the light-induced excited spin state trapping (LIESST) effect, showcasing their potential for developing new materials with switchable magnetic properties (Hagiwara et al., 2011).
Anticancer Compound Synthesis
In the context of anticancer research, palladium(II) and platinum(II) complexes containing benzimidazole ligands, including structures related to this compound, have been synthesized and studied for their cytotoxicity. These complexes demonstrate potential as anticancer compounds, showcasing their application in the development of new cancer therapies (Ghani & Mansour, 2011).
Ethylene Glycol Synthesis
The compound's utility extends to catalysis, where imidazole and its derivatives enhance the catalytic activity of ruthenium carbonyl complexes mixed with alkali metal halides for the synthesis of ethylene glycol from synthesis gas. This application demonstrates the role of this compound related compounds in industrial chemical synthesis (Kiso & Saeki, 1987).
Selective Methacryloylation
Research on the selective methacryloylation of alcohols and amines has utilized compounds akin to this compound. Studies have shown that these compounds can act as highly selective methacryloylating agents, potentially useful for preparing multifunctional monomers and polymers (Ranucci, Grigolini, & Ferruti, 2003).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-N-[(1-methylimidazol-2-yl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-11-5-3-10-8(11)7-9-4-6-12-2/h3,5,9H,4,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTPEUPHUQKYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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